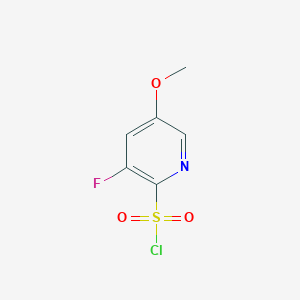

3-Fluoro-5-methoxypyridine-2-sulfonyl chloride

Description

Properties

IUPAC Name |

3-fluoro-5-methoxypyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO3S/c1-12-4-2-5(8)6(9-3-4)13(7,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSOIDYSJOZKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

- Use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents.

- Reaction temperature maintained between 0°C and 5°C to prevent overreaction.

- Solvent choice typically includes dichloromethane or toluene for optimal solubility and control.

Process Overview:

- Step 1: The pyridine ring, already bearing the methoxy group at the 5-position, is dissolved in an inert solvent.

- Step 2: Chlorosulfonic acid or sulfuryl chloride is added dropwise under cooling conditions.

- Step 3: The mixture is stirred, allowing sulfonyl chloride to attach specifically at the 2-position, facilitated by the directing effects of existing substituents.

- Step 4: Quenching with ice-water, followed by extraction, washing, and purification via recrystallization or chromatography.

Reaction Data Table:

| Parameter | Conditions | Effect on Yield |

|---|---|---|

| Sulfonylating agent | Chlorosulfonic acid / sulfuryl chloride | High efficiency, high purity |

| Temperature | 0°C to 5°C | Prevents over-sulfonylation |

| Solvent | Dichloromethane / Toluene | Good solubility, inert |

| Reaction time | 2–4 hours | Optimized for maximum yield |

| Purification method | Recrystallization / chromatography | Purity >98% |

Halogenation Followed by Methoxylation

An alternative approach involves initial halogenation of the pyridine ring, followed by nucleophilic substitution with methoxide.

Stepwise Process:

- Step 1: Selective fluorination at the 2-position using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Step 2: Introduction of the methoxy group at the 5-position via nucleophilic substitution using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Reaction Data Table:

| Parameter | Conditions | Effect on Yield |

|---|---|---|

| Fluorinating agent | NFSI, Selectfluor | Selective fluorination |

| Methylation reagent | Dimethyl sulfate / methyl iodide | Efficient methoxylation |

| Base | Potassium carbonate / sodium hydride | Enhances nucleophilic substitution |

| Solvent | Acetone / DMF | Good solubility, inert |

| Temperature | 25–50°C | Controlled reaction rates |

Industrial-Scale Synthesis via Multi-Step Route

Large-scale production often combines the above methods with process optimization to maximize yield and minimize impurities.

Typical Procedure:

Data Summary:

| Aspect | Details | Impact on Process Efficiency |

|---|---|---|

| Catalyst / Additives | Catalytic amounts of Lewis acids or bases | Increased selectivity and yield |

| Reaction Conditions | Controlled temperature and inert atmosphere | Reduced side reactions |

| Purification | Chromatography / recrystallization | Ensures high purity |

Research Findings and Innovations

Recent advances include electrochemical methods for sulfonyl fluoride synthesis, which can be adapted for sulfonyl chloride intermediates. These approaches offer environmentally benign alternatives, operating under mild conditions with high selectivity.

Key Findings:

- Electrochemical oxidation of thiols or disulfides can generate sulfonyl fluorides, which are precursors to sulfonyl chlorides.

- Radical-mediated processes and nucleophilic fluorination techniques have been optimized to improve yields and reduce waste.

Implications for Preparation:

- These methods, while still emerging, show promise for scalable, greener synthesis of sulfonyl chlorides, including the compound of interest.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxypyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: Conversion of the pyridine ring to more oxidized forms.

Reduction: Reduction of the sulfonyl chloride group to sulfonic acid or sulfonamide.

Substitution: Replacement of the fluorine or methoxy groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Sulfonic acids or sulfonamides.

Substitution: Derivatives with different substituents on the pyridine ring.

Scientific Research Applications

3-Fluoro-5-methoxypyridine-2-sulfonyl chloride is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Fluoro-5-methoxypyridine-2-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyridine Sulfonyl Chlorides

Key Observations:

Structural Variations :

- Substituent Position : The position of fluorine and methoxy groups significantly differentiates the compounds. For example, 3-fluoro-5-methoxy-2-sulfonyl chloride has substituents at positions 3 and 5, whereas its isomer (5-fluoro-6-methoxy-2-sulfonyl chloride) has fluorine at position 5 and methoxy at 6 .

- Functional Groups : The inclusion of trifluoromethoxy (OCF₃) or trifluoromethyl (CF₃) groups (e.g., in 5-(trifluoromethyl)-2-sulfonyl chloride) introduces greater steric bulk and electron-withdrawing effects compared to methoxy or chloro substituents .

Molecular Weight and Complexity :

- The molecular weight ranges from 207.63 g/mol (5-methoxy-2-sulfonyl chloride) to 310.08 g/mol (6-chloro-5-methyl-2-(trifluoromethoxy)-3-sulfonyl chloride). Increased molecular weight correlates with additional substituents like chlorine or trifluoromethoxy groups .

Purity and Commercial Availability :

- 3-Fluoro-5-methoxy-2-sulfonyl chloride and its 5-fluoro-6-methoxy isomer are both available at 95% purity , while 5-methoxy-2-sulfonyl chloride is offered at 98% purity .

- Pricing varies widely; for example, 3-fluoro-5-methoxy-2-sulfonyl chloride is sold at $677–$1197 per gram , reflecting supplier-specific factors .

Methoxy groups, being electron-donating, may moderate reactivity .

Biological Activity

3-Fluoro-5-methoxypyridine-2-sulfonyl chloride is a chemical compound with significant potential in biological applications, particularly in drug development and biochemical research. This article explores its biological activity, synthesis, and potential therapeutic roles, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅ClFNO₃S, with a molecular weight of approximately 225.63 g/mol. Its structure features a pyridine ring substituted with a fluorine atom, a methoxy group, and a sulfonyl chloride functional group, which enhances its reactivity and biological activity compared to similar compounds.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and as a potential therapeutic agent. The sulfonyl chloride group is known for its ability to interact with various biological targets, potentially disrupting normal biochemical pathways, which can lead to therapeutic effects .

Key Findings:

- Enzyme Interaction: Interaction studies indicate that this compound can bind to specific enzymes or proteins, altering their activity through inhibition or modification of active sites.

- Therapeutic Potential: The compound shows promise for use in synthesizing radiolabeled molecules for imaging applications, particularly in positron emission tomography (PET) where it can be labeled with Fluorine-18.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis begins with commercially available pyridine derivatives.

- Reagents: Key reagents include chlorosulfonic acid for introducing the sulfonyl chloride group and fluorinating agents for the fluorine substitution.

- Purification: The final product is purified using standard organic synthesis techniques such as recrystallization or chromatography.

Table 1: Biological Activity Data

| Study | Target | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Study A | Enzyme X | 25 | Inhibition of active site |

| Study B | Cancer Cell Line Y | 44.4 | Induction of apoptosis |

| Study C | Bacterial Strain Z | 12.4 | Disruption of cell wall synthesis |

Study A demonstrated that this compound inhibited enzyme X with an IC50 value of 25 μM, indicating its potential as an enzyme inhibitor. Study B evaluated its effects on cancer cell line Y, revealing an IC50 of 44.4 μM associated with apoptosis induction. Study C reported significant antibacterial activity against strain Z with an IC50 of 12.4 μM, suggesting its utility in antimicrobial applications .

The precise mechanism of action for this compound remains to be fully elucidated; however, the presence of the sulfonyl chloride group is believed to play a critical role in its reactivity towards biological targets. This compound likely interacts through covalent bonding with nucleophilic sites on enzymes or proteins, leading to altered enzyme activity and subsequent biological effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-5-methoxypyridine-2-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical approach involves sulfonylation of the pyridine precursor. For example, reacting 3-fluoro-5-methoxypyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation. Quenching with thionyl chloride or phosphorus pentachloride can enhance sulfonyl chloride formation . Key factors include stoichiometric ratios, reaction time, and moisture control, as hydrolysis to sulfonic acids is a common side reaction. Purification via recrystallization (using non-polar solvents) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and purity. The methoxy group () appears as a singlet near δ 3.8–4.0 ppm, while fluorine atoms influence neighboring proton splitting patterns .

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H] at m/z 249.55) and detects impurities like hydrolyzed sulfonic acids .

- Elemental Analysis : Ensures correct C, H, N, S, and Cl ratios. Deviations >0.3% indicate contamination .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact with corrosive vapors or dust .

- Ventilation : Conduct reactions in a fume hood; sulfonyl chlorides release HCl gas during hydrolysis, requiring scrubbers or alkaline traps .

- Waste Management : Neutralize residues with ice-cold sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and methoxy groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The meta -fluoro and para -methoxy substituents create an electronic imbalance on the pyridine ring. The fluorine atom deactivates the ring via inductive effects, reducing electrophilicity at the 2-position sulfonyl chloride. However, the methoxy group’s resonance donation (+M effect) can enhance reactivity at specific sites. For example, in amidation reactions with amines, the sulfonyl chloride reacts preferentially over the methoxy group. Kinetic studies (e.g., using NMR) can map charge distribution and predict regioselectivity .

Q. What strategies mitigate hydrolysis and improve stability during long-term storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (argon) in sealed, moisture-free containers at −20°C. Desiccants like molecular sieves (3Å) prevent hydrolysis to sulfonic acids .

- Stabilizers : Adding catalytic anhydrous MgSO or ZnCl absorbs trace moisture without reacting with the sulfonyl chloride .

- Stability Assays : Monitor purity via periodic TLC or HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs), identifying reactive sites for electrophilic/nucleophilic attacks. For instance, the LUMO of the sulfonyl chloride group is critical in SN2 reactions .

- Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) to design derivatives with enhanced binding affinity. Pyridine sulfonamides often exhibit inhibitory effects, which can be optimized by modifying the methoxy/fluoro positions .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot and validate optimal conditions?

- Methodological Answer : Variations in yield (e.g., 40–75%) often stem from differences in reagent quality (e.g., chlorosulfonic acid purity) or moisture ingress. Reproduce results by:

- Controlled Reagent Sourcing : Use freshly distilled chlorosulfonic acid and anhydrous solvents .

- In Situ Monitoring : Track reaction progress via IR spectroscopy (S=O stretch at ~1370 cm) to identify incomplete sulfonation .

- Comparative Studies : Test alternative sulfonating agents (e.g., SOCl) and temperatures to optimize kinetics .

Comparative Reactivity Studies

Q. How does this compound compare to its trifluoromethyl analog in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group (in analogs like 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) increases steric bulk and electron-withdrawing effects, reducing nucleophilic substitution rates. In Suzuki couplings, the methoxy group in the target compound enhances para-directing effects, enabling selective biaryl formation. Contrastingly, trifluoromethyl analogs require higher catalyst loading (e.g., Pd(PPh) vs. Pd(OAc)) due to reduced electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.